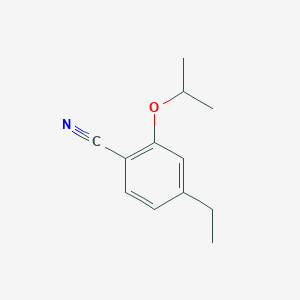

4-Ethyl-2-isopropoxy-benzonitrile

Description

4-Ethyl-2-isopropoxy-benzonitrile is a substituted benzonitrile derivative characterized by an ethyl group at the para position (C4) and an isopropoxy group at the ortho position (C2) relative to the nitrile functional group. This compound belongs to a broader class of aromatic nitriles, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, synthetic versatility, and bioactivity. The ethyl and isopropoxy substituents influence its electronic, steric, and solubility properties, distinguishing it from structurally related analogs.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

4-ethyl-2-propan-2-yloxybenzonitrile |

InChI |

InChI=1S/C12H15NO/c1-4-10-5-6-11(8-13)12(7-10)14-9(2)3/h5-7,9H,4H2,1-3H3 |

InChI Key |

VTCGQCUVCZZRHR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C#N)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Diversity: this compound features an electron-donating isopropoxy group (C2) and a moderately electron-donating ethyl group (C4), which enhance solubility in polar solvents compared to non-polar analogs like 2-((4-ethylphenoxy)methyl)benzonitrile .

Molecular Weight and Polarity: The ethylphenoxy-methyl derivative (237.30 g/mol) has a higher molecular weight than this compound (189.26 g/mol) due to its extended phenoxy-methyl chain .

Synthetic Utility: this compound’s nitrile group enables further functionalization (e.g., hydrolysis to amides or reduction to amines), a trait shared with 2-((4-ethylphenoxy)methyl)benzonitrile . Compound 24’s triethylgermyl group suggests specialized applications in organometallic catalysis, diverging from the pharmaceutical focus of other analogs .

Pharmaceutical Relevance

- 2-((4-Ethylphenoxy)methyl)benzonitrile: Demonstrated intermediate utility in synthesizing anti-inflammatory agents, with a 2025 study highlighting its role in COX-2 inhibitor development .

Material Science and Catalysis

- Compound 24 : Exhibits unique reactivity in iridium-catalyzed C–H bond functionalization, enabling selective arylations in acetonitrile-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.